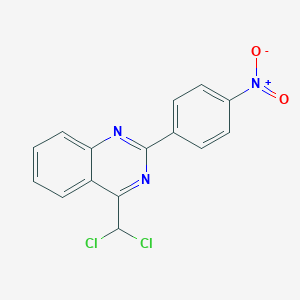
4-(Dichloromethyl)-2-(4-nitrophenyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dichloromethyl)-2-(4-nitrophenyl)quinazoline is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This particular compound is characterized by the presence of a dichloromethyl group and a nitrophenyl group attached to the quinazoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)-2-(4-nitrophenyl)quinazoline typically involves multi-step organic reactionsThe reaction conditions often require anhydrous environments and the use of specific reagents such as dichloromethane and nitrobenzene derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
4-(Dichloromethyl)-2-(4-nitrophenyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.
Substitution: Halogen atoms in the dichloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce aminoquinazolines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学的研究の応用
4-(Dichloromethyl)-2-(4-nitrophenyl)quinazoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored as potential therapeutic agents due to their ability to interact with specific biological targets.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
作用機序
The mechanism of action of 4-(Dichloromethyl)-2-(4-nitrophenyl)quinazoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby affecting their function .
類似化合物との比較
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 4-(Chloromethyl)-2-(4-nitrophenyl)quinazoline
- 4-(Bromomethyl)-2-(4-nitrophenyl)quinazoline
- 4-(Methyl)-2-(4-nitrophenyl)quinazoline
Uniqueness
What sets 4-(Dichloromethyl)-2-(4-nitrophenyl)quinazoline apart is the presence of the dichloromethyl group, which can significantly influence its reactivity and interaction with other molecules. This unique structural feature can lead to distinct chemical and biological properties compared to its analogs .
特性
CAS番号 |
59472-96-7 |
|---|---|
分子式 |
C15H9Cl2N3O2 |
分子量 |
334.2 g/mol |
IUPAC名 |
4-(dichloromethyl)-2-(4-nitrophenyl)quinazoline |
InChI |
InChI=1S/C15H9Cl2N3O2/c16-14(17)13-11-3-1-2-4-12(11)18-15(19-13)9-5-7-10(8-6-9)20(21)22/h1-8,14H |
InChIキー |
REJSIUIKZYMFQW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(Cl)Cl |
溶解性 |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


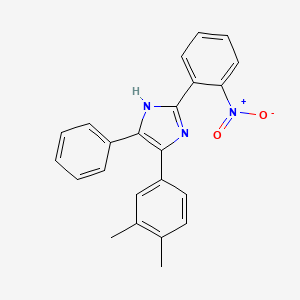

![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B14149944.png)
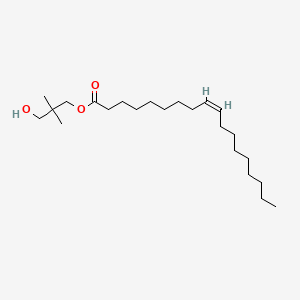
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N'-propan-2-ylmethanimidamide](/img/structure/B14149950.png)

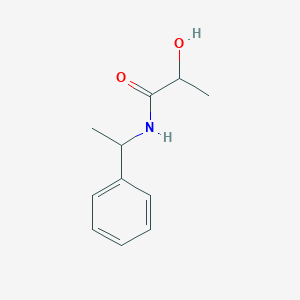
![3-[[1-(3-Hydroxypropylamino)-2-nitroethenyl]amino]propan-1-ol](/img/structure/B14149958.png)
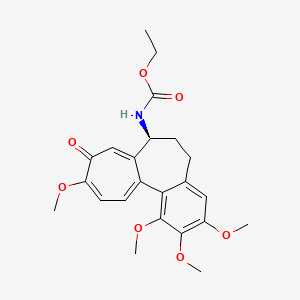
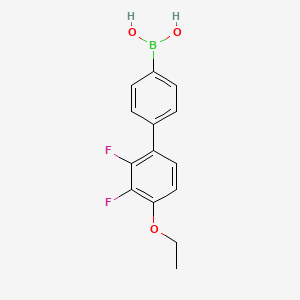
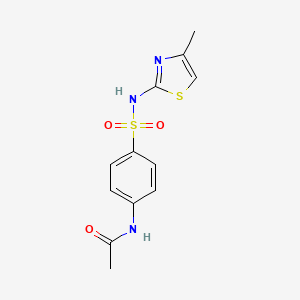
![Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-1-carboxylate](/img/structure/B14149991.png)
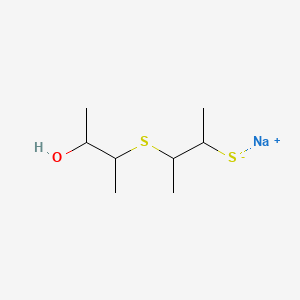
![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14150010.png)
